Demethoxycurcumin

描述

Origin and Natural Abundance of Demethoxycurcumin (DMC) in Curcuma longa (Turmeric)

This compound originates from the rhizomes of the Curcuma longa plant. wikipedia.orgnmb-journal.com It is a natural constituent of turmeric, which is derived from these rhizomes. oup.comoregonstate.edu While the total curcuminoid content in turmeric rhizomes typically ranges from 2% to 9%, the relative abundance of DMC within this mixture varies. oregonstate.eduacs.org Generally, commercial curcumin (B1669340) or turmeric extracts contain a mixture of curcuminoids. wikipedia.orgoup.com Studies indicate that this compound typically constitutes about 10% to 20% of the total curcuminoid content. oregonstate.edumdpi.com Some sources specify ranges such as approximately 17% oup.comnih.govmdpi.com or 15% to 20%. mdpi.com The specific content of DMC can vary depending on factors such as the variety of Curcuma longa, cultivation location, and extraction methods. acs.org For instance, one study found the highest average content of this compound (22.63 ± 1.33% w/w) in samples from the north-east region of Thailand, while the lowest (16.23 ± 5.23% w/w) was found in samples from the north. researchgate.net Another study on Indian turmeric germplasm reported DMC content ranging from 0.38% to 1.45%. frontiersin.org

Comparative Overview of Curcuminoids: Curcumin, this compound, and Bisthis compound (B1667434)

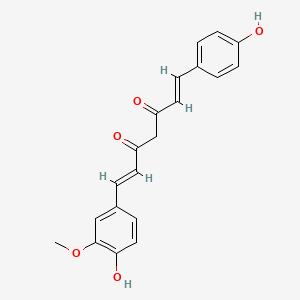

The three main curcuminoids—curcumin, this compound (DMC), and bisthis compound (BDMC)—share a similar structural backbone but differ in the number of methoxy (B1213986) groups attached to their phenyl rings. nih.govmdpi.comnih.gov Curcumin has two methoxy groups, one on each phenyl ring. oup.com this compound contains only one methoxy group, oup.com while bisthis compound lacks methoxy groups entirely. oup.comnih.gov This structural difference, specifically the presence or absence of methoxy groups, influences their chemical and physical properties, as well as their biological activities. researchgate.net

Commercially available curcumin is typically a mixture of these three compounds. wikipedia.orgoup.com The approximate relative proportions in this mixture are often cited as around 77% curcumin, 17% this compound, and 3% bisthis compound. oup.comnih.govnmb-journal.commdpi.com Other sources provide slightly different ranges, such as curcumin (60-70%), this compound (20-27%), and bisthis compound (10-15%). taylorandfrancis.com

Here is a comparison of the typical relative abundance of the three main curcuminoids:

| Curcuminoid | Typical Relative Abundance in Commercial Mixtures |

| Curcumin | 70-80% oregonstate.edumdpi.com |

| This compound | 10-20% oregonstate.edumdpi.com |

| Bisthis compound | 3-7% mdpi.com or <5% oregonstate.edu |

Note: These percentages can vary depending on the source and processing of the turmeric extract. acs.org

Structurally, curcuminoids are linear diarylheptanoids. wikipedia.org They possess a β-diketone bridge connecting two aromatic rings. nih.govmdpi.com The variation lies in the substituents on these aromatic rings, specifically the number of methoxy groups. mdpi.comnih.gov

Historical Context of this compound in Traditional Medicine and Modern Research

Turmeric (Curcuma longa), the source of this compound, has a long history of use in traditional medicine systems, particularly in India and Southeast Asia. oup.comnmb-journal.comoregonstate.edumdpi.com It has been utilized for centuries for various ailments, including inflammation, infections, and skin issues. nmb-journal.combibliotekanauki.pl While traditional practices often used the whole turmeric rhizome or crude extracts, the understanding of individual curcuminoids like this compound as specific active principles is a focus of modern research. oup.com

Significance of this compound in Contemporary Scientific Inquiry

This compound holds significance in contemporary scientific inquiry due to its presence as a major curcuminoid and its distinct biological properties that may differ from or complement those of curcumin. researchgate.net While curcumin has been the most extensively studied curcuminoid, research on this compound and bisthis compound is increasing. nih.govmdpi.com

Current research explores various potential therapeutic properties of this compound, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nmb-journal.comnmb-journal.com Studies investigate its effects on cellular processes such as cell proliferation and inflammatory signaling pathways. nmb-journal.com Comparative studies are crucial to understand the specific contributions of DMC. For example, research has compared the potency of curcuminoids in suppressing TNF-induced NF-κB activation, suggesting a critical role for methoxy groups, with the order of potency being Curcumin > DMC > BDMC. oup.com However, the relative potency can vary depending on the specific biological activity and model studied. mdpi.com

The potential for this compound to exhibit different or even superior activities compared to curcumin in certain contexts drives ongoing investigation. nih.govmdpi.com The identification of its specific mechanisms of action and its relative efficacy compared to other curcuminoids are key areas of contemporary scientific inquiry. nmb-journal.com

Here is a table summarizing some reported comparative activities of curcuminoids:

| Activity | Relative Potency/Observation (based on search results) | Source(s) |

| Suppression of TNF-induced NF-κB activation | Curcumin > DMC > BDMC | oup.com |

| Anti-adipogenic efficiency | Curcumin < DMC < BDMC | nih.gov |

| Free radical scavenging (chemical system) | Curcumin > DMC > BDMC | mdpi.com |

| Antioxidant activity (DNA protection) | Similar to Curcumin and BDMC | nih.govmdpi.com |

| Spasmolytic activity (guinea pig ileum) | BDMC > Curcumin > DMC > Tetrahydrocurcumin (B193312) | bibliotekanauki.pl |

| Relaxation of pulmonary artery | Only DMC showed significant relaxation | bibliotekanauki.pl |

| Bioavailability (in humans) | DMC > Curcumin; BDMC > Curcumin | mdpi.com |

| Solubilization efficiency (in vitro) | DMC highest | mdpi.com |

| Micellization efficiency (in vitro) | DMC highest | mdpi.com |

Note: This table presents findings from specific studies and the relative activities may vary depending on the experimental conditions and models used.

Structure

3D Structure

属性

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Demethoxycurcumin S Biological Activities

Anticancer Modulatory Pathways

Demethoxycurcumin exerts its anticancer effects through the modulation of various pathways critical for cancer progression. nmb-journal.comnmb-journal.comnih.gov This includes inducing cell death and interfering with cellular signaling.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which this compound demonstrates anticancer activity is through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancer cells. researchgate.netacs.orgfishersci.ca This prevents uncontrolled proliferation and promotes the elimination of cancerous cells.

G1/G0 Phase Arrest in HepG2 cells

While the search results primarily discuss curcumin's effect on G0/G1 arrest in HepG2 cells nih.govresearchgate.netnih.govpensoft.net, this compound, as a curcuminoid, is often studied alongside curcumin (B1669340) due to their structural similarities and potential shared mechanisms. Studies on Chromolaena odorata leaf extract, which contains various compounds including potentially curcuminoids, have shown induction of G0/G1 phase arrest in HepG2 cells. pensoft.net Curcumin itself has been shown to induce cell cycle arrest at the G0/G1 phase in HepG2 cells by inhibiting the PI3K/AKT/GSK-3β signaling pathway and downregulating BCLAF1 expression. nih.govresearchgate.net

G2/M-phase Arrest in Oral Squamous Cell Carcinoma and Human Glioma Cells

This compound has been shown to induce G2/M phase arrest in oral squamous cell carcinoma (OSCC) cells. mdpi.comscielo.br Studies on OSCC cell lines, such as HSC-3 and SCC-9, treated with DMC demonstrated a marked increase in the distribution of cells in the G2/M phase, suggesting its contribution to the suppression of cell viability. mdpi.com Similarly, this compound has been observed to induce G2/M arrest in human glioma cells, including U87 MG cells. nmb-journal.comscielo.brresearchgate.netnih.govaging-us.com This arrest is associated with the inhibition of proliferation in these cancer cell types. nmb-journal.com

Sub-G1 Phase Induction in Human Glioma Cells

This compound can induce the accumulation of cells in the sub-G1 phase in human glioma cells. nmb-journal.comresearchgate.netnih.govnih.govamanote.com The appearance of a sub-G1 peak in flow cytometry analysis is often considered an indicator of apoptosis due to DNA fragmentation. nih.govamanote.com Studies on GBM 8401 human brain malignant glioma cells treated with DMC showed an increase in the number of cells in the sub-G0/G1 phase compared to untreated cells, implying that these cells had undergone apoptosis. nih.govamanote.com

Mitochondrial-Dependent Apoptosis Pathway in NCI-H460 Cells

This compound induces apoptosis in human lung cancer NCI-H460 cells through a mitochondrial-dependent pathway. fishersci.caiiarjournals.orgspandidos-publications.comnih.gov Investigations have shown that DMC treatment leads to mitochondrial dysfunction, characterized by decreased mitochondrial membrane potential. spandidos-publications.com This is accompanied by increased activity of caspases, including caspase-8, -9, and -3, and elevated protein levels of AIF and Endo G. spandidos-publications.comnih.gov DMC also upregulates the expression of Fas ligand (Fas L) and Fas, suggesting cross-talk between the extrinsic and intrinsic apoptotic pathways. spandidos-publications.comnih.gov Furthermore, DMC promotes the expression of ER stress-associated proteins, which can contribute to apoptosis. nih.gov

Modulation of Kinase Signaling Pathways

This compound modulates various kinase signaling pathways involved in cancer cell survival, proliferation, and metastasis. nih.govacs.org

This compound activates JNK1/2 and p38 MAPK in oral squamous cell carcinoma. nmb-journal.comnmb-journal.com In triple-negative breast cancer (TNBC) cells, DMC activates AMPK, which in turn inhibits the mTOR signaling pathway and decreases the activity and/or expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). acs.orgnih.gov DMC also targets downstream pathways of AMPK, including the dephosphorylation of Akt. acs.orgnih.gov Additionally, DMC can suppress LPS-induced IL-6 production, thereby blocking Stat3 activation. acs.orgnih.gov In prostate cancer cells, DMC modulates cell proliferation via AMPK-induced down-regulation of HSP70 and EGFR. acs.org It sustains EGFR activation by suppressing the phosphatases PP2a and SHP-2. acs.org this compound has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway in human lung cancer A-549 cells, contributing to its anticancer effects. ajol.info The PI3K/AKT signaling pathway is also implicated in the protective effects of this compound and bisthis compound (B1667434) in cardiomyocytes, where they mediate this pathway to reduce endoplasmic reticulum stress injury and inhibit apoptosis. ijpsonline.com

Activation of c-Jun N-terminal kinase (JNK)1/2 and p38 Mitogen-Activated Protein Kinase (MAPK) in Oral Squamous Cell Carcinoma

Studies have indicated that this compound can activate the c-Jun N-terminal kinase (JNK)1/2 and p38 mitogen-activated protein kinase (MAPK) pathways in oral squamous cell carcinoma (OSCC) cells. nmb-journal.commdpi.comnih.govnmb-journal.com This activation is associated with the compound's ability to suppress cell proliferation and induce apoptosis in OSCC. nmb-journal.commdpi.comnih.gov Specifically, activation of p38 MAPK by this compound has been shown to be critical for the induction of heme oxygenase-1 (HO-1) expression and the activation of caspases-8, -9, and -3, ultimately leading to apoptotic cell death in OSCC cells. mdpi.comnih.gov

Downregulation of NADPH-derived iROS Production

Information specifically detailing the downregulation of NADPH-derived iROS production by this compound was not found in the provided search results.

Modulation of IRS2/PI3K/Akt Pathways in SKOV3 Cells

Research has demonstrated that this compound can modulate the IRS2/PI3K/Akt pathways in SKOV3 ovarian cancer cells. taylorandfrancis.comresearchgate.net This modulation contributes to the reduction of cell proliferation and induction of apoptosis in these cells. taylorandfrancis.comresearchgate.netnih.gov this compound has been shown to downregulate IRS2 expression, which is a downstream target of miR-551a, a tumor suppressor. researchgate.net By upregulating miR-551a, this compound indirectly inactivates the IRS2/PI3K/Akt axis, thereby hindering the malignant progression of ovarian cancer cells. researchgate.netspringermedizin.de

Here is a table summarizing the effects of this compound on IRS2/PI3K/Akt pathways in SKOV3 cells:

| Target Pathway/Molecule | Effect of this compound | Outcome in SKOV3 Cells | Relevant Citations |

| IRS2/PI3K/Akt Axis | Modulation/Inactivation | Reduced proliferation, Apoptosis induction | taylorandfrancis.comresearchgate.netnih.gov |

| IRS2 | Downregulation | Hindered malignant progression | researchgate.netspringermedizin.de |

| miR-551a | Upregulation | Tumor suppressor activity | taylorandfrancis.comresearchgate.net |

Activation of AMPK in Triple-Negative Breast Cancer Cells

This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK) in triple-negative breast cancer (TNBC) cells. acs.orgnih.govnih.govd-nb.info This activation plays a significant role in repressing TNBC cell proliferation by inhibiting various oncogenic signaling pathways and energy metabolism. nih.govd-nb.info Upon activation, AMPK inhibits downstream targets such as mammalian target of rapamycin (B549165) (mTOR) and decreases the activity and expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). acs.orgnih.gov Notably, this compound-induced AMPK activation also leads to the dephosphorylation of Akt, which helps circumvent feedback activation of Akt that can occur with mTOR inhibition. acs.orgnih.gov

Here is a table illustrating the effects of this compound on AMPK and related pathways in TNBC cells:

| Target Pathway/Molecule | Effect of this compound | Outcome in TNBC Cells | Relevant Citations |

| AMPK | Activation | Repressed proliferation, Inhibition of oncogenic pathways and energy metabolism | acs.orgnih.govnih.govd-nb.info |

| mTOR | Inhibition (downstream of AMPK) | Reduced protein synthesis | acs.orgnih.gov |

| FASN | Decreased activity/expression (downstream of AMPK) | Impact on lipid synthesis | acs.orgnih.gov |

| ACC | Decreased activity/expression (downstream of AMPK) | Impact on lipid synthesis | acs.orgnih.gov |

| Akt | Dephosphorylation (downstream of AMPK) | Circumvents feedback activation | acs.orgnih.gov |

Effects on DNA Integrity and Repair Mechanisms

This compound has been shown to impact DNA integrity and influence DNA repair mechanisms in cancer cells.

Induction of DNA Damage and Condensation in NCI-H460 Cells

Studies using NCI-H460 human lung cancer cells have demonstrated that this compound can induce DNA damage and condensation. nmb-journal.comnmb-journal.comiiarjournals.orgnih.gov This effect has been observed to be dose-dependent. iiarjournals.org Furthermore, this compound treatment in NCI-H460 cells leads to the activation of phosphorylated p53 and p-H2A.X (phospho Ser140), proteins involved in DNA damage response. nmb-journal.comiiarjournals.orgnih.gov Investigations into DNA repair-associated proteins in NCI-H460 cells treated with this compound revealed suppressed levels of proteins such as 14-3-3σ, MGMT, BRCA1, and MDC1. iiarjournals.orgnih.gov The translocation of phosphorylated p53 and p-H2A.X from the cytosol to the nucleus in these cells following this compound treatment has also been observed. nih.gov

Here is a table summarizing the effects of this compound on DNA integrity and repair in NCI-H460 cells:

| Effect Observed | Mechanism/Associated Protein | Outcome in NCI-H460 Cells | Relevant Citations |

| DNA Damage | - | Induced | nmb-journal.comnmb-journal.comiiarjournals.orgnih.gov |

| DNA Condensation | - | Induced | nmb-journal.comnmb-journal.comiiarjournals.orgnih.gov |

| p-p53 Activation | DNA damage response | Activated and translocated to nucleus | nmb-journal.comiiarjournals.orgnih.gov |

| p-H2A.X Activation | DNA damage response | Activated and translocated to nucleus | nmb-journal.comiiarjournals.orgnih.gov |

| DNA Repair Proteins | 14-3-3σ, MGMT, BRCA1, MDC1 | Suppressed levels | iiarjournals.orgnih.gov |

Activation of p-H2A.X and Phosphorylated p53 in NCI-H460 Cells

Studies investigating the effects of this compound (DMC) on human lung cancer NCI-H460 cells have shown that DMC can induce DNA damage and condensation. iiarjournals.orgnih.gov This damage is associated with the activation of phosphorylated H2A.X (p-H2A.X) at Ser140 and phosphorylated p53 (p-p53). iiarjournals.orgnih.govnmb-journal.comnmb-journal.com Western blotting analysis indicated that DMC increased the levels of both p-p53 and p-H2A.X in NCI-H460 cells in a time-dependent manner. iiarjournals.org Confocal laser microscopy studies further confirmed that DMC promotes the translocation of p-p53 and p-H2A.X from the cytoplasm to the nucleus in these cells. iiarjournals.orgnih.goviiarjournals.org The phosphorylation of H2A.X to form γH2AX is a critical event in the DNA damage response, particularly at sites of DNA double-strand breaks, and it facilitates the recruitment of DNA repair factors. genecards.orguniprot.org

Decreased Expression Levels of DNA Repair-Associated Proteins

In addition to activating DNA damage markers, this compound has been shown to suppress the expression levels of several proteins involved in DNA repair in NCI-H460 cells. iiarjournals.orgnih.gov Western blotting results demonstrated that DMC decreased the protein levels of 14-3-3σ, O6-methylguanine-DNA methyltransferase (MGMT), breast cancer 1, early onset (BRCA1), and mediator of DNA damage checkpoint 1 (MDC1). iiarjournals.orgnih.gov These proteins play crucial roles in various aspects of DNA damage response and repair pathways. iiarjournals.orgnih.gov For instance, MGMT is a DNA repair enzyme that removes methylguanine adducts, and its inhibition can increase tumor susceptibility to chemotherapy. iiarjournals.org 14-3-3σ is involved in cell cycle checkpoints activated after DNA damage, potentially leading to G2 phase arrest. iiarjournals.org DMC's effect on decreasing these DNA repair-associated proteins suggests a mechanism by which it may enhance DNA damage accumulation in cancer cells. iiarjournals.org

Impact on Tumor Cell Invasion and Metastasis

This compound has been shown to suppress the migration and invasion of various cancer cell lines, including human breast cancer MDA-MB-231 cells and human fibrosarcoma cells. capes.gov.brnih.gov This anti-invasive activity is mediated through the modulation of several proteins and signaling pathways involved in tumor cell invasion and metastasis. researchgate.netcapes.gov.br

Modulation of Invasion-Associated Proteins

Differential Downregulation of Extracellular Matrix (ECM) Degradation Enzymes

Comparative studies with other curcuminoids have shown that this compound and bisthis compound exhibit higher potency than curcumin in downregulating ECM degradation enzymes. nih.govtaylorandfrancis.com Zymography analysis revealed that DMC significantly decreased active-MMP-2 and MMP-9 secretion from cells in a dose-dependent manner. nih.gov The suppression of active MMP-2 levels correlated with the inhibition of MT1-MMP and TIMP-2 protein levels, which are involved in pro-MMP-2 activation. nih.gov DMC at 10 µM was shown to reduce MT1-MMP and TIMP-2 protein expression. nih.gov These results highlight the differential effects of curcuminoids on the complex system of enzymes that facilitate ECM breakdown during invasion.

Inhibition of Nuclear Factor-κB (NF-κB) Binding to DNA

A key mechanism underlying this compound's anti-invasive activity involves the inhibition of nuclear factor-κB (NF-κB). researchgate.netcapes.gov.brnih.gov Studies have shown that DMC treatment inhibits the DNA binding activity of NF-κB. capes.gov.brnih.gov NF-κB is a transcription factor known to regulate the expression of various genes involved in inflammation, cell proliferation, and invasion, including those encoding MMPs, uPA, uPAR, ICAM-1, and CXCR4. capes.gov.brnih.govmdpi.com By inhibiting NF-κB binding to DNA, DMC can suppress the transcription of these invasion-associated genes, thereby reducing the invasive potential of cancer cells. capes.gov.brnih.govncats.io

Influence on Angiogenesis and Chemosensitivity

This compound has been investigated for its ability to modulate angiogenesis and enhance chemosensitivity in cancer cells. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Chemosensitivity refers to the susceptibility of cancer cells to chemotherapy drugs. A review highlights that DMC may influence angiogenesis and chemosensitivity as part of its mechanism of action against cancer nih.govresearchgate.net. While the specific pathways by which DMC impacts angiogenesis are not detailed in the provided snippets, curcumin, a related compound, has been shown to hinder tumor angiogenesis by inhibiting the activation of STAT3 and JAK, and reducing the expression of VEGF spandidos-publications.com. Curcumin also weakens chemoresistance in cancer cells spandidos-publications.com. Given the structural similarity, DMC may share some of these mechanisms, contributing to its potential antitumor effects.

Interaction with MicroRNA-551a

Studies have indicated an interaction between this compound and microRNA-551a (miR-551a). MicroRNAs are small non-coding RNA molecules that regulate gene expression. Research in ovarian cancer cells demonstrated that this compound could inhibit cell proliferation and induce apoptosis by upregulating miR-551a expression. nih.govresearchgate.net. MiR-551a was found to be downregulated in ovarian cancer tissues and cell lines. nih.gov. Overexpression of miR-551a inhibited cell proliferation and induced apoptosis, suggesting a tumor-suppressive function. nih.gov. Luciferase assays confirmed a binding site for miR-551a in IRS2 (Insulin Receptor Substrate 2), and it was found that miR-551a exerted its tumor-suppressive effects by targeting IRS2 in ovarian cancer cells. nih.gov. Notably, this compound treatment led to the upregulation of miR-551a, and this restoration of miR-551a suppressed IRS2. nih.gov. This suggests that this compound hinders the progression of ovarian cancer cells, at least in part, by increasing miR-551a levels. nih.govresearchgate.net.

Regulation of Wnt Inhibitory Factor-1 and Heat Shock Protein 70

This compound has been shown to influence the expression of Wnt Inhibitory Factor-1 (WIF-1) and Heat Shock Protein 70 (HSP70).

WIF-1 is a tumor suppressor gene that is often hypermethylated and silenced in various cancers, including non-small cell lung cancer (NSCLC). ebi.ac.ukresearchgate.net. Hypermethylation of the WIF-1 promoter has been linked to the overactivation of the Wnt pathway, which is involved in cancer progression and metastasis. researchgate.netebi.ac.uk. Studies have investigated the hypomethylation effects of curcuminoids, including this compound, on the WIF-1 promoter. While bisthis compound showed the strongest demethylation potential, this compound at a concentration of 20 µM was also shown to increase WIF-1 mRNA levels and restore WIF-1 expression in NSCLC cell lines with promoter hypermethylation, leading to induced cell death. researchgate.net.

Heat Shock Protein 70 (HSP70) is a molecular chaperone that is often overexpressed in cancer cells and contributes to their survival and resistance to apoptosis. Research on prostate cancer cells (PC3) demonstrated that this compound could induce antitumor effects by activating AMPK, which in turn led to the down-regulation of HSP70. ebi.ac.ukebi.ac.ukresearchgate.netthegoodscentscompany.com. This down-regulation of HSP70 was associated with an increase in the activity of the pro-apoptotic effector, caspase-3. ebi.ac.ukresearchgate.net. This suggests that this compound's ability to decrease HSP70 levels contributes to its cytotoxic effects on cancer cells.

Antimicrobial Activities and Mechanisms

This compound also possesses antimicrobial properties, exhibiting activity against various microorganisms, including bacteria. nmb-journal.comresearchgate.netnmb-journal.commedchemexpress.com.

Antibacterial Effects

This compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. nmb-journal.comresearchgate.netnmb-journal.commedchemexpress.com.

Disruption of Transpeptidase in Bacterial Cell Wall Synthesis

One of the proposed mechanisms for the antibacterial activity of this compound involves the disruption of transpeptidase, an enzyme crucial for bacterial cell wall synthesis. nmb-journal.comresearchgate.netnmb-journal.com. Bacterial cell walls, particularly the peptidoglycan layer, are essential for maintaining cellular integrity. mdpi.com. Transpeptidases, also known as penicillin-binding proteins (PBPs), catalyze the cross-linking of peptidoglycan strands, a vital step in cell wall assembly. mdpi.comresearchgate.net. By hindering transpeptidase activity, this compound impedes the synthesis of glycopeptides in the bacterial cell wall, thereby weakening the cell wall and leading to bacterial growth inhibition or death. nmb-journal.comresearchgate.netnmb-journal.com. This mechanism is similar to that of beta-lactam antibiotics, which also target transpeptidases. .

Activity Against Escherichia coli and Staphylococcus aureus

This compound has shown antibacterial activity against specific bacterial species, including Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nmb-journal.comresearchgate.netmdpi.combiomedpharmajournal.org. In comparative studies, this compound has demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. nmb-journal.comresearchgate.net. The effect on bacterial growth phases can vary depending on the species; for instance, this compound hindered the exponential phase of growth for S. aureus and E. coli, while it affected the lag phase of Shigella dysenteriae. nmb-journal.com. Minimum Inhibitory Concentration (MIC) values have been reported for this compound against these bacteria. One study using modified broth microdilution reported MIC values of 512 µg/mL for E. coli and 1024 µg/mL for S. aureus. researchgate.net. Another study reported MIC values of 212.5 μg/mL for E. coli and 282.5 μg/mL for S. aureus. medchemexpress.com. Extracts containing this compound have also shown inhibitory effects against E. coli and S. aureus in agar (B569324) diffusion tests, with varying zones of inhibition depending on the extraction method and concentration. biomedpharmajournal.org.

Here is a summary of reported MIC values for this compound against E. coli and S. aureus:

| Bacterium | MIC (µg/mL) | Method | Reference |

| Escherichia coli | 512 | Modified broth microdilution | researchgate.net |

| Staphylococcus aureus | 1024 | Modified broth microdilution | researchgate.net |

| Escherichia coli | 212.5 | Not specified | medchemexpress.com |

| Staphylococcus aureus | 282.5 | Not specified | medchemexpress.com |

This compound has also shown potential synergistic effects with conventional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), by mechanisms including hindering the translation of penicillin-binding protein 2a (PBP2a). nih.gov.

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) Growth

Studies have shown that DMC has a significant inhibitory effect on the vitality of MRSA. researchgate.net The growth of MRSA is strongly inhibited by DMC. mdpi.com At sub-inhibitory concentrations, DMC has been shown to reduce the production of penicillin-binding protein 2a (PBP2a) protein and related genes, as well as hinder the translation of staphylococcal enterotoxin and the transcription of related genes. researchgate.net The minimum inhibitory concentration (MIC) of DMC against MRSA strains was found to be 62.5 μg/mL. researchgate.netnih.govmdpi.comnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against MRSA

| Compound | MIC (μg/mL) | Method | Strain(s) Tested | Reference |

| This compound | 62.5 | Broth Microdilution | MRSA strains | researchgate.netnih.govmdpi.comnih.gov |

Hindrance of Penicillin-Binding Protein 2a (PBP2a) Translation in MRSA

DMC has been shown to hinder the translation of penicillin-binding protein 2a (PBP2a) in MRSA. researchgate.netnih.govnih.govdntb.gov.ua PBP2a is a key determinant of methicillin (B1676495) resistance in S. aureus, allowing the bacteria to synthesize cell walls even in the presence of β-lactam antibiotics. nih.govmdpi.compreprints.org DMC significantly inhibited the expression of PBP2a at both the gene transcription and protein translation levels, suggesting that its mechanism against MRSA is related to interfering with the transcription of the mec operon elements, which encode PBP2a. nih.gov

Reduction of Staphylococcal Enterotoxin Translation

This compound has been found to reduce the translation of staphylococcal enterotoxins. researchgate.netnih.govnih.govdntb.gov.ua Specifically, DMC had significant inhibitory effects on the gene and protein expression of staphylococcal enterotoxin A (SEA) in a dose-dependent manner at sub-inhibitory concentrations. nih.govmdpi.com This suggests that DMC may reduce the vitality of MRSA by suppressing the production of exotoxins induced by MRSA infection. nih.govmdpi.com

Synergistic Effects with Antibiotics

Studies have investigated the synergistic effects of DMC with conventional antibiotics against MRSA. researchgate.netnih.govnih.gov The checkerboard method and time-kill assay have been used to evaluate these synergistic effects. researchgate.netnih.govnih.gov For example, DMC has been shown to reduce the MIC of gentamicin (B1671437) against MRSA strains, indicating enhanced effectiveness when combined. nih.gov The synergy between DMC and gentamicin has been confirmed by these methods. researchgate.net Combining DMC with gentamicin at sub-MIC concentrations has been shown to increase the susceptibility of MRSA to gentamicin. nih.gov

Table 2: Synergistic Effect of this compound with Gentamicin Against MRSA

| Combination | Effect on Gentamicin MIC | Reference |

| DMC + Gentamicin | Reduced by 4 to 16 fold | nih.gov |

Influence on ATP Synthase Activity

The influence of DMC on ATP synthase activity in MRSA has also been explored. researchgate.netnih.govnih.gov Studies using ATP synthase inhibitors like DCCD and NaN₃ have indicated that blocking the metabolic ability of bacteria can enhance the antibacterial effect of DMC. researchgate.netnih.govmdpi.comnih.govresearchgate.net This suggests that the reduction of metabolic capacity can elevate the anti-MRSA ability of DMC. mdpi.com

Antifungal Properties

This compound has been reported to possess antifungal properties. mdpi.comnmb-journal.com Its antifungal activity involves disrupting cell wall integrity and plasma membrane, modulating proteolytic enzyme activity, and altering the membrane-associated properties of ATPase activity. oup.com this compound has shown antifungal activity against dermatophytes and Candida species, with varying minimum inhibitory concentration values. oup.com It has also demonstrated potent in vitro antifungal activity against certain plant-pathogenic Colletotrichum species and an in vivo control efficacy against red pepper anthracnose. jmb.or.kr

Antimalarial Properties

This compound is also reported to have antimalarial properties. mdpi.comnmb-journal.com While the search results primarily discuss the antimalarial activity and mechanisms of curcumin and bisthis compound, this compound is mentioned as a related curcuminoid with reported antimalarial activity. nih.govmalariaworld.orgscielo.br The mechanism of action of curcuminoids against malaria parasites, such as Plasmodium falciparum, can involve inducing reactive oxygen species (ROS) generation and affecting the function of histone acetyltransferases. encyclopedia.pub Molecular docking studies have also explored the binding of curcumin and its derivatives to Plasmodium falciparum ATP (PfATP). encyclopedia.pub

Anti-inflammatory Mechanisms

This compound has demonstrated anti-inflammatory properties through several mechanisms, particularly involving the modulation of key signaling pathways and inflammatory mediators in microglial cells.

Blocking Nuclear Factor-κB (NF-κB) and MAPKs Activation in Microglial Cells

Studies have shown that DMC can attenuate pro-inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells by down-regulating intracellular reactive oxygen species (iROS)-related MAPK/NF-κB signaling pathways researchgate.net. In LPS-activated N9 microglial cells, DMC significantly suppressed the production of pro-inflammatory mediators researchgate.net. Further investigations revealed that DMC blocked IκBα phosphorylation and degradation and inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs) researchgate.net. This blockage of NF-κB and MAPKs activation is suggested to be partly due to DMC's potent down-regulation of NADPH-derived iROS production researchgate.net. This compound hinders the activation of NF-κB and represses the production of pro-inflammatory genes in activated microglial cells researchgate.net.

Inhibition of Inducible NO Synthase mRNA Expression

This compound has been shown to significantly suppress nitric oxide (NO) production in LPS-activated microglial cells by inhibiting the protein and mRNA expression of inducible NO synthase (iNOS) researchgate.netnih.gov. In an in vitro inflamed human intestinal mucosa model using Caco-2 cells, DMC significantly decreased NO secretion and down-regulated iNOS at both mRNA and protein levels compared to controls treated with a proinflammatory cytokine cocktail and LPS nih.gov.

Modulation of Inflammatory Enzymes (e.g., COX-2) and Cytokines (e.g., TNF-α, IL-6)

This compound decreases LPS-induced TNF-α and IL-1β expression at both transcriptional and protein levels in a concentration-dependent manner in N9 microglial cells researchgate.netnih.gov. Its mechanism of action in anti-inflammatory responses may be partly attributed to its potent down-regulation of intracellular ROS levels, leading to the inactivation of NF-κB and MAPKs, and subsequently inhibiting the expression of iNOS, TNF-α, and IL-1β semanticscholar.org. These findings are consistent with the anti-inflammatory property of DMC in inhibiting iNOS and COX-2 expression through the inhibition of NF-κB activity semanticscholar.org.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in models of Parkinson's disease, by mitigating oxidative stress and ameliorating neurochemical and motor deficits.

Reduction of Oxidative Stress in Rotenone-Induced Parkinson's Disease Models

Oxidative stress and mitochondrial dysfunction are key events leading to dopaminergic neuronal death in Parkinson's disease (PD) researchgate.netresearchgate.net. In an in vitro model of PD induced by rotenone (B1679576), a neurotoxin, bisthis compound treatment effectively mitigated the oxidative stress and inflammatory responses triggered by rotenone in neuronal cells mnba-journal.com. This compound pretreatment in a dose-dependent manner decreased rotenone-induced cell death in SH-SY5Y cells by reducing oxidative stress and mitochondrial dysfunction researchgate.net. Rotenone treatment significantly increases the levels of reactive oxygen species (ROS), and DMC has been shown to decrease iROS production induced by LPS in microglial cells researchgate.netnih.gov.

Amelioration of Neurochemical Deficits and Motor Dysfunctions in Parkinson's Disease Models

Oral administration of this compound in rotenone-induced PD in rats showed reduced oxidative stress, neurochemical deficits, motor dysfunctions, and expressions of inflammatory markers researchgate.net. Rotenone treatment leads to motor dysfunctions, neurochemical deficits, and oxidative stress, while oral administration of DMC attenuated these effects nih.gov. Depletion of brain dopamine (B1211576) levels in rotenone-treated rats, which causes behavioral abnormalities seen in PD patients, was clearly indicated to be normalized by the neuroprotective efficiency of DMC in protecting dopaminergic neurons and thereby normalizing behavior imrpress.com.

Impact on Inflammatory Markers in Neurological Conditions

This compound has demonstrated an impact on inflammatory markers in the context of neurological conditions. Studies have shown that DMC can attenuate lipopolysaccharide (LPS)-induced pro-inflammatory responses in microglial cells. This effect is mediated, at least in part, through the down-regulation of intracellular reactive oxygen species (ROS)-related MAPK/NF-κB signaling pathways researchgate.net. Specifically, DMC has been reported to inhibit the activation of NF-κB and the phosphorylation of IκBα, as well as suppressing the production of pro-inflammatory genes in activated microglial cells researchgate.net. Furthermore, DMC has been shown to inhibit the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) induced by LPS in N9 microglial cells nmb-journal.com. The reduction of LPS-induced interleukin-1β (IL-1β) and TNF-α expression and the blockage of IκBα phosphorylation and the phosphorylation of MAPKs may contribute to the anti-inflammatory effect of this compound in lung inflammation models nmb-journal.com.

Comparative Neuroprotective Efficacy with Other Curcuminoids

Comparative studies have evaluated the neuroprotective efficacy of this compound alongside other curcuminoids like curcumin and bisthis compound. In a study investigating protection against lead-induced neurotoxicity in male Wistar rats, this compound and curcumin resulted in less oxidized proteins and higher glutathione (B108866) levels in the hippocampus compared to bisthis compound and the control group nmb-journal.com. This compound has also been reported to exert neuroprotective effects in neuronal cells by increasing glutathione and decreasing ROS levels mdpi.comnih.gov. While tetrahydrocurcumin (B193312), a metabolite of curcumin, has been more extensively studied for neuroprotection and shows potent antioxidant activity, research indicates that this compound also possesses considerable antioxidant activity mdpi.comnih.gov. Some studies suggest that the presence of a methoxy (B1213986) group on the phenyl ring might contribute to the potent antioxidant property of curcuminoids nih.gov.

Attenuation of Advanced Glycation End-Products Associated with Diabetic Nephropathy

This compound has shown potential in attenuating the effects associated with the accumulation of advanced glycation end-products (AGEs) in diabetic nephropathy. AGEs are formed through non-enzymatic reactions and contribute to molecular dysfunction and tissue damage in diabetic complications, including diabetic nephropathy nih.govnih.govmdpi.com. In vitro studies have demonstrated that both curcumin and this compound can significantly restore advanced glycation end products (AGEs)-induced apoptosis to normal levels in mesangial cells and remarkably reduce reactive oxygen species generation researchgate.net. Furthermore, curcumin and this compound dramatically elevated AGEs-decreased superoxide (B77818) dismutase activity while significantly reducing AGEs-increased malondialdehyde content in cell culture supernatant researchgate.net. These findings suggest that both compounds have a significant protective potential in the prevention of diabetic nephropathy researchgate.net.

Here is a table summarizing the in vitro effects of curcumin and this compound on AGEs-induced damage in mesangial cells:

| Compound | Effect on AGEs-induced Apoptosis (IC50) | Effect on ROS Generation | Effect on Superoxide Dismutase Activity | Effect on Malondialdehyde Content |

| Curcumin | 3.874 × 10-11 M | Significantly reduced | Dramatically elevated | Significantly reduced |

| This compound | 6.085 × 10-11 M | Significantly reduced | Dramatically elevated | Significantly reduced |

Data derived from in vitro studies on AGEs-induced mesangial cell damage. researchgate.net

Other Biological Activities

Beyond its effects on neurological inflammation and diabetic nephropathy-related markers, this compound exhibits several other biological activities.

Antihypertensive Properties

This compound has been indicated to possess antihypertensive properties nih.govnmb-journal.comresearchgate.netmdpi.com. Research suggests that DMC may contribute to the improvement of endothelial function in hypertension by reducing cyclooxygenase-2 (COX-2) expression biomedpharmajournal.org. In spontaneously hypertensive rats (SHR), treatment with DMC reduced blood pressure and improved renovascular function researchgate.net. These effects were associated with reduced phosphorylation of endothelial nitric oxide synthase (P-eNOS) and elevated COX-2 protein expression in renal arteries, changes that were corrected by DMC treatment biomedpharmajournal.org.

Vasodilatory Properties

Vasodilatory properties have also been attributed to this compound nih.govnmb-journal.comresearchgate.netmdpi.com. In comparative studies with other curcuminoids, this compound showed more pronounced vasodilating activity than curcumin and bisthis compound in isolated organ preparations, specifically in relaxing the pulmonary artery bibliotekanauki.pl. While curcumin, bisthis compound, and tetrahydrocurcumin only modestly dilated the pulmonary artery, this compound significantly alleviated the spasm of pre-contracted pulmonary artery bibliotekanauki.pl.

Here is a table comparing the vasodilating potency of curcuminoids on the pulmonary artery:

| Compound | Vasodilating Potency (% Relaxation) | EC50 on Pulmonary Artery (µM) |

| Curcumin | 38.5 ± 2.8% | Not specified |

| This compound | Primarily responsible for relaxation | 15.78 ± 0.85 µM |

| Bisthis compound | 24.3 ± 6.8% | Not specified |

| Tetrahydrocurcumin | 37.6 ± 8.9% | Not specified |

Data derived from studies on isolated pulmonary artery. bibliotekanauki.pl

Inhibition of Vascular Smooth Muscle Cell Migration and Proliferation

This compound has been studied for its ability to inhibit vascular smooth muscle cell (VSMC) migration and proliferation, key events in the development of vascular diseases like atherosclerosis and restenosis nih.govahajournals.orgresearchgate.net. Research indicates that DMC exhibits potent effects in reducing VSMC migration and inhibiting neointima formation following vascular injury nih.gov. In in vitro studies using scratch wound and transwell assays, DMC decreased the expression of matrix metalloproteinase 2/9 and inhibited VSMC migration nih.gov. Furthermore, DMC may inhibit VSMC migration by reducing the expression of matrix metalloproteinase 2/9 through the downregulation of signaling pathways such as focal adhesion kinase/phosphatidylinositol 3-kinase (PI3K)/AKT and phosphoglycerate kinase 1/extracellular signal regulated kinase 1/2 nih.gov. In a rat carotid arterial injury model, DMC treatment was more potent than treatment with other curcuminoids in reducing intima/media ratios and the number of proliferating cells nih.gov.

Here is a table summarizing the comparative effects of curcuminoids on reducing intima/media ratios and proliferating cells in a rat carotid arterial injury model:

| Compound | Effect on Reducing Intima/Media Ratios | Effect on Reducing Proliferating Cells |

| Curcumin | Less potent than DMC | Less potent than DMC |

| This compound | More potent than other curcuminoids | More potent than other curcuminoids |

| Bisthis compound | Less potent than DMC | Less potent than DMC |

Data derived from a rat carotid arterial injury model. nih.gov

Antioxidant Activity and ROS Modulation

This compound exhibits antioxidant properties and influences reactive oxygen species (ROS) modulation. Studies have indicated that this compound possesses free radical scavenging activity. researchgate.net While some research suggests curcumin has the highest antioxidant activity among the three major curcuminoids (curcumin, this compound, and bisthis compound), followed by this compound and then bisthis compound, other studies indicate that this compound and bisthis compound can enhance the antioxidant activity of curcumin in certain contexts, suggesting a synergistic effect. researchgate.net

The presence of methoxy groups on the phenyl ring of curcuminoids is thought to be related to their antioxidant activity. oup.com However, the relationship between ROS production and the anti-inflammatory or anti-proliferative effects of curcuminoids, including this compound, is not always straightforward, with some studies suggesting a ROS-independent mechanism for certain activities. oup.comresearchgate.net

In models of oxidative stress, this compound has been shown to attenuate oxidative stress by reducing levels of markers like TBARS (thiobarbituric acid reactive substances) and increasing the levels and activities of endogenous antioxidants. nih.gov

Cleavage Activity on DNA

This compound has been investigated for its ability to induce DNA cleavage. Research indicates that curcumin, in the presence of Cu(II), can cause strand cleavage in DNA through the generation of reactive oxygen species, particularly the hydroxyl radical. nih.gov A structure-activity relationship study comparing curcumin, this compound, and bisthis compound found that curcumin was the most effective in the DNA cleavage reaction and as a reducer of Cu(II), followed by this compound and bisthis compound. nih.gov The rate of hydroxyl radical formation by these curcuminoids showed a similar pattern. nih.gov

While this compound is less prone to autoxidation compared to curcumin, its ability to poison recombinant human topoisomerase IIα was significantly increased in the presence of potassium ferricyanide (B76249), suggesting that oxidative transformation is required for its full DNA cleavage activity. researchgate.netnih.gov This indicates that while less reactive on its own than curcumin, this compound's oxidative metabolites may contribute to the biological effects observed with turmeric extract. researchgate.netnih.gov

Potential as Antiviral Agent (e.g., Monkeypox)

Recent computational studies have explored the potential of this compound as an antiviral agent, particularly against the monkeypox virus (Mpox). scienceopen.comresearchgate.netnih.gov These studies utilize molecular docking and molecular dynamics simulations to evaluate the binding affinities of curcuminoids, including this compound, to monkeypox virus proteins. scienceopen.comnih.govresearchgate.net

Computational findings suggest that this compound could be a promising antiviral candidate against monkeypox. scienceopen.comresearchgate.netnih.gov Molecular docking studies have identified this compound as having potent binding affinities to certain monkeypox virus proteins. scienceopen.comnih.govresearchgate.net For instance, one study reported binding affinities of -8.42 kcal/mol, -7.61 kcal/mol, and -7.88 kcal/mol for this compound with different monkeypox virus proteins (4QVO, 8CEQ, and 8QRV, respectively). scienceopen.comnih.govresearchgate.net Molecular dynamics simulations have further supported the stability of these complexes. scienceopen.comnih.govresearchgate.net

Compared to some existing antiviral drugs used as controls in these computational studies, curcumin and its derivatives, including this compound, have shown better or comparable binding affinities to Mpox proteins. researchgate.net While these computational results are promising and suggest the potential of this compound in inhibiting Mpox virus replication, further preclinical experimental and clinical studies are needed to validate its efficacy and understand the underlying mechanisms of action. researchgate.net

Preclinical and in Vivo Studies of Demethoxycurcumin

Cancer Models

Inhibition of Tumor Proliferation in Various Cell Lines Numerous studies have indicated that DMC can inhibit cell proliferation in a variety of human cancer cell linesmdpi.com. This inhibitory effect has been observed across different cancer types, suggesting a broad spectrum of activity.

Skin Cancer Cells

Studies have investigated the effects of demethoxycurcumin on skin cancer cells, specifically using the human skin squamous cell carcinoma cell line A431 and the human keratinocyte cell line HaCaT. DMC treatment significantly inhibited the viability of both cell lines in a dose-dependent manner. nih.govresearchgate.netnih.gov Further analysis indicated that DMC induced cell cycle arrest in the G2/M phase in these cells. nih.govresearchgate.netnih.gov The mechanism may involve the induction of apoptosis through a caspase-dependent pathway, characterized by decreased Bcl-2 protein levels and increased levels of BAX, caspase-9, caspase-3, and cytochrome c. nih.govresearchgate.netnih.gov

Triple-Negative Breast Cancer Cells

This compound has demonstrated potent cytotoxic effects on triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line, showing greater efficiency compared to estrogen receptor-positive or HER2-overexpressing breast cancer cells. acs.orgnih.gov Non-malignant breast cells (MCF-10A) were unaffected by DMC treatment. acs.orgnih.gov Research indicates that DMC activates AMPK in TNBC cells, which in turn inhibits the mTOR signaling pathway and decreases the activity and/or expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). acs.orgnih.gov DMC also appears to target multiple AMPK downstream pathways, including the dephosphorylation of Akt. acs.orgnih.gov Additionally, DMC suppressed LPS-induced IL-6 production, blocking subsequent Stat3 activation, and sustained epidermal growth factor receptor (EGFR) activation by suppressing phosphatases PP2a and SHP-2. acs.orgnih.gov These findings suggest DMC acts as a potent AMPK activator with broad anti-TNBC activities. acs.orgnih.gov

Gastric Adenocarcinoma (AGS)

In studies evaluating the cytotoxic activity of curcuminoids, this compound demonstrated an effect against gastric adenocarcinoma AGS cells. The cytotoxic activity of DMC against AGS cells was reported with an IC50 value of 52.1 μM. mdpi.com Another study using a nanoformulation of curcumin (B1669340) (Gemini-Cur) on AGS cells reported IC50 values for Gemini-Cur at 24, 48, and 72 hours as 59.32, 40.88, and 19.63 µM, respectively. turkjps.org This nanoformulation significantly affected the viability of AGS cells in a dose- and time-dependent manner. turkjps.org

Colorectal Adenocarcinoma (SW-620)

This compound has shown cytotoxic effects against colorectal adenocarcinoma SW-620 cells. Studies have reported an IC50 value of 42.9 μM for DMC against SW-620 cells. mdpi.com DMC exhibited a better IC50 value than bisthis compound (B1667434) against this cell line. mdpi.com Both DMC and bisthis compound displayed the best cytotoxic effect and highest selectivity index values for SW-620 cells compared to non-tumoral cells, suggesting their potential as chemotherapeutic agents. mdpi.comresearchgate.net

Hepatocellular Carcinoma (HepG2)

The cytotoxic activity of this compound has also been evaluated in hepatocellular carcinoma HepG2 cells. This compound presented an IC50 value of 115.6 μM against HepG2 cells. mdpi.com In comparison, bisthis compound showed a better IC50 value of 64.7 μM against this cell line. mdpi.com

Here is a summary of the in vitro cytotoxic effects (IC50 values) of this compound on various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 (48h) | Skin Squamous Cell Carcinoma | 9.2 | researchgate.net |

| HaCaT (48h) | Human Keratinocyte | 16.22 | researchgate.net |

| AGS | Gastric Adenocarcinoma | 52.1 | mdpi.com |

| AGS (24h, Gemini-Cur) | Gastric Adenocarcinoma | 59.32 | turkjps.org |

| AGS (48h, Gemini-Cur) | Gastric Adenocarcinoma | 40.88 | turkjps.org |

| AGS (72h, Gemini-Cur) | Gastric Adenocarcinoma | 19.63 | turkjps.org |

| SW-620 | Colorectal Adenocarcinoma | 42.9 | mdpi.com |

| HepG2 | Hepatocellular Carcinoma | 115.6 | mdpi.com |

Xenograft Tumor Models in Nude Mice

In vivo studies using xenograft tumor models in nude mice have been conducted to assess the effects of this compound on tumor growth.

Reduction of Tumor Volume and Weight

This compound treatment has shown the ability to reduce tumor volume and weight in xenograft models. In a study using a human brain glioblastoma multiforme GBM 8401 cell xenograft model in nude mice, DMC significantly decreased tumor volumes and weights. mdpi.comnih.gov A higher dose (60 mg/kg) showed a greater decrease in tumor volumes and weights compared to a lower dose (30 mg/kg). mdpi.comnih.gov Similarly, in a human cervical cancer HeLa cell xenograft model in nude mice, DMC significantly reduced tumor weights and volumes. iiarjournals.orgnih.gov These findings indicate that DMC can suppress the growth of xenograft tumors in vivo. iiarjournals.orgnih.gov

Here is a summary of the effects of this compound on tumor volume and weight in xenograft mouse models:

| Xenograft Model | Animal Model | DMC Dose (mg/kg) | Effect on Tumor Volume | Effect on Tumor Weight | Reference |

| Human brain glioblastoma multiforme GBM 8401 | Nude Mice | 30 | Decreased | Decreased | mdpi.comnih.gov |

| Human brain glioblastoma multiforme GBM 8401 | Nude Mice | 60 | Significantly Decreased | Significantly Decreased | mdpi.comnih.gov |

| Human cervical cancer HeLa cell | Nude Mice | 30 | Reduced | Reduced | iiarjournals.orgnih.gov |

| Human cervical cancer HeLa cell | Nude Mice | 50 | Significantly Reduced | Significantly Reduced | iiarjournals.orgnih.gov |

Monitoring of General Toxicity (Body Weight, Liver Histology)

Studies evaluating the general toxicity of this compound in animal models have included monitoring changes in body weight and examining liver histology. In one study involving glioblastoma-bearing mice treated with DMC, no significant changes in body weight were observed throughout the treatment period, with body weight not changing more than 20% at any time point. mdpi.com This suggests an absence of acute or delayed toxicity as indicated by this parameter. Furthermore, histological examination of liver tissues from these mice did not reveal any differences compared to control groups, indicating no apparent cytotoxicity in the liver at the tested dosages. mdpi.com Another study using a water-soluble curcuminoid-rich extract containing this compound also reported no significant alterations in body weight, food and water intake, or clinical behavior in rats during acute and subchronic toxicity evaluations. nih.gov Histopathological examinations in this study similarly showed no notable changes in major organs, including the liver, in treated animals. nih.gov

Infectious Disease Models

Research has explored the potential of this compound in addressing infectious diseases, particularly those caused by antibiotic-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).

Studies on Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Studies have investigated the antibacterial activity of this compound against MRSA. The minimum inhibitory concentration (MIC) of DMC against MRSA strains has been determined to be 62.5 μg/mL in one study. nih.govresearchgate.net Research has also explored the synergistic effects of DMC when combined with conventional antibiotics like oxacillin (B1211168) (OXA), ampicillin (B1664943) (AMP), and gentamicin (B1671437) (GEN) against MRSA using methods such as the checkerboard dilution test and time-kill assay. nih.gov Mechanistically, DMC has been shown to hinder the translation of penicillin-binding protein 2a (PBP2a), a key factor in methicillin (B1676495) resistance, and reduce the transcription of related genes. nih.gov Additionally, DMC has been observed to reduce the expression of staphylococcal enterotoxin A (SEA), a virulence factor produced by S. aureus, in a dose-dependent manner. nih.gov These findings suggest that DMC holds potential as a candidate substance for the treatment of MRSA infections, potentially through inhibiting key resistance and virulence mechanisms. nih.govresearchgate.net

Neurodegenerative Disease Models

This compound has also been investigated for its potential therapeutic effects in models of neurodegenerative diseases, such as Parkinson's disease.

Rotenone-Induced Parkinson's Disease in Rats

Studies using rotenone-induced Parkinson's disease models in rats have evaluated the efficacy of this compound. Rotenone (B1679576) is an environmental toxin used to induce neurodegeneration in animal models of Parkinson's disease. imrpress.comnih.gov Pre-treatment with DMC in rotenone-injected rats has been shown to attenuate motor and non-motor deficits. imrpress.comnih.gov Western blot analysis in these studies indicated that DMC administration eased the protein expression of dopaminergic and apoptotic indices in the Parkinsonian rats. imrpress.comnih.gov These findings suggest that the ameliorating effects of DMC on rotenone-induced Parkinson's symptoms may be linked to its neuroprotective and antioxidant properties. imrpress.comnih.gov Specifically, rotenone treatment in rats led to a significant decline in striatal dopamine (B1211576) levels and motor dysfunctions, which were attenuated by oral administration of DMC. nih.gov

Comparative Studies with Other Curcuminoids

Comparative studies have been conducted to assess the relative potency of this compound compared to other curcuminoids, such as curcumin and bisthis compound, in modulating biological activities.

Relative Potency in Suppressing TNF-induced NF-κB Activation

Research has compared the ability of different curcuminoids to suppress tumor necrosis factor (TNF)-induced nuclear factor-kappaB (NF-κB) activation, a key pathway involved in inflammation. Studies have indicated that the relative potency for suppressing TNF-induced NF-κB activation among curcuminoids is in the order of Curcumin > this compound > Bisthis compound. researchgate.netoup.comnih.gov This suggests that the presence of methoxy (B1213986) groups on the phenyl ring plays a critical role in this activity, with curcumin having two methoxy groups, this compound having one, and bisthis compound having none. researchgate.net While all three compounds showed dose-dependent inhibition of TNF-induced NF-κB activation, their potencies varied. oup.com

Differential Potency in Cancer Cell Invasion

Research indicates that this compound can differentially inhibit cancer cell invasion. Cancer cell invasion is a critical step in metastasis, involving the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA). researchgate.net

Comparative studies evaluating curcumin (Cur), this compound (DMC), and bisthis compound (BDMC) have shown that these curcuminoids can inhibit the expression and activity of MMPs and uPA in cancer cells. researchgate.net Specifically, studies on human fibrosarcoma cells have demonstrated that DMC and BDMC exhibit higher potency in inhibiting cancer cell invasion compared to curcumin. researchgate.net Zymography analysis revealed that DMC and BDMC significantly decreased the secretion of uPA, active MMP-2, and MMP-9 in a dose-dependent manner, while curcumin showed less potency. researchgate.net The suppression of active MMP-2 levels correlated with the inhibition of MT1-MMP and TIMP-2 protein levels, which are involved in pro-MMP-2 activation. researchgate.net At a concentration of 10 µM, both BDMC and DMC reduced MT1-MMP and TIMP-2 protein expression, whereas curcumin only slightly reduced MT1-MMP and did not affect TIMP-2. researchgate.net

The differential potency in inhibiting cancer cell invasion among curcuminoids suggests that structural variations influence their effects on ECM-degrading enzymes. researchgate.net

Table 1: Differential Inhibition of Cancer Cell Invasion by Curcuminoids

| Compound | Effect on Cancer Cell Invasion | Effect on uPA Secretion | Effect on Active MMP-2 Secretion | Effect on MMP-9 Secretion | Effect on MT1-MMP Expression (10 µM) | Effect on TIMP-2 Expression (10 µM) |

| Curcumin (Cur) | Lower inhibition | Decreased | Decreased | Decreased | Slightly Reduced | Not Affected |

| This compound (DMC) | Higher inhibition | Significantly Decreased | Significantly Decreased | Significantly Decreased | Reduced | Reduced |

| Bisthis compound (BDMC) | Higher inhibition | Significantly Decreased | Significantly Decreased | Significantly Decreased | Reduced | Reduced |

*Based on findings in human fibrosarcoma cells. researchgate.net

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various preclinical models, particularly in the context of neurodegenerative conditions like Parkinson's disease (PD). imrpress.commedchemexpress.comnmb-journal.comafricaresearchconnects.comnih.gov

Studies investigating the effects of DMC on rotenone-induced neurotoxicity in SH-SY5Y neuroblastoma cells, a model for dopaminergic neurons, have shown that DMC pretreatment significantly mitigates cell death in a dose-dependent manner. africaresearchconnects.comnih.gov Rotenone treatment typically leads to increased levels of reactive oxygen species (ROS), loss of mitochondrial membrane potential (MMP), release of cytochrome c, upregulation of pro-apoptotic markers, and downregulation of anti-apoptotic markers, indicative of oxidative stress and mitochondrial dysfunction. africaresearchconnects.comnih.gov DMC treatment was found to counteract these effects. africaresearchconnects.comnih.gov

In in vivo studies using rotenone-induced PD in rats, oral administration of this compound reduced oxidative stress, neurochemical deficits, and motor dysfunctions. imrpress.comnmb-journal.com It also attenuated the expression of inflammatory markers. nmb-journal.com Pre-treatment with DMC prior to rotenone injection in rats attenuated motor and non-motor deficits. imrpress.com Western blot analysis indicated that DMC administration eased the protein expression of dopaminergic and apoptotic indices in PD rats. imrpress.com

A comparative study evaluating curcumin, this compound, and bisthis compound against lead-induced neurotoxicity in male Wistar rats showed that both this compound and curcumin resulted in less oxidized proteins and higher glutathione (B108866) levels in the hippocampus compared to bisthis compound and the control group. nmb-journal.com These findings suggest that DMC's neuroprotective effects may be associated with its antioxidant, mitochondrial protective, and anti-inflammatory properties. imrpress.com

Synergistic Effects in Cancer Cell Inhibition

This compound has been explored for its potential synergistic effects when combined with other therapeutic agents in inhibiting cancer cell growth.

Studies have investigated the combination of DMC with cisplatin (B142131) (DDP) in cisplatin-resistant non-small cell lung cancer (NSCLC) cells (A549/DDP). nih.gov The combination treatment enhanced the inhibitory effect of DDP on A549/DDP cells and promoted apoptosis. nih.gov In vivo studies comparing tumor size and weight among different treatment groups (DMC alone, DDP alone, and combination) suggested that the combined drug group exhibited marked therapeutic effects compared to the monotherapy groups, indicating that DMC may function synergistically in vivo to restore DDP sensitivity in resistant NSCLC cells. nih.gov

Another study examined the effects of three curcuminoid analogues on prostate cancer cells (PC3). researchgate.netacs.org The results indicated that DMC demonstrated the most efficient cytotoxic effects on PC3 cells among the three compounds. researchgate.netacs.org DMC activated AMPK, leading to the downregulation of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). researchgate.netacs.org DMC also downregulated heat shock protein (HSP) 70 and increased the activity of caspase-3, a pro-apoptotic effector. researchgate.netacs.org Additionally, DMC sustained epidermal growth factor receptor (EGFR) activation by suppressing phosphatases PP2a and SHP-2, and increased the interaction between EGFR and Cbl, inducing tyrosine phosphorylation of Cbl. researchgate.netacs.org These findings suggest that DMC may have antitumor effects on prostate cancer cells through mechanisms involving AMPK-induced downregulation of HSP70 and EGFR, potentially contributing to synergistic effects when combined with therapies targeting these pathways. researchgate.netacs.org

While the provided search results primarily detail synergy with cisplatin in NSCLC and potential mechanisms for synergy in prostate cancer, the concept of synergistic effects with other anticancer agents is an active area of research for curcuminoids.

Table 2: Synergistic Effects of this compound in Cancer Cells

| Cancer Cell Type | Co-treatment Agent | Observed Effect | Proposed Mechanism |

| Cisplatin-resistant NSCLC | Cisplatin (DDP) | Enhanced inhibitory effect and apoptosis; Restored DDP sensitivity in vivo. nih.gov | Activation of caspase signaling pathway. nih.gov |

| Prostate Cancer (PC3 cells) | - | Efficient cytotoxic effects (as a single agent compared to other curcuminoids). researchgate.netacs.org | AMPK activation, downregulation of HSP70 and EGFR, increased caspase-3 activity, modulation of EGFR/Cbl interaction and phosphorylation. researchgate.netacs.org |

Structure Activity Relationship Sar Studies of Demethoxycurcumin

Influence of Methoxy (B1213986) Groups on Biological Activities

The presence or absence of methoxy groups on the aromatic rings of curcuminoids significantly impacts their biological activities. Demethoxycurcumin, with one methoxy group, exhibits different potencies compared to curcumin (B1669340) (two methoxy groups) and bisthis compound (B1667434) (no methoxy groups) in various biological assays. For instance, the relative potency for the suppression of tumor necrosis factor (TNF)-induced nuclear factor-kappaB (NF-κB) activation has been reported as Curcumin > this compound > Bisthis compound, suggesting a critical role for the methoxy groups in this anti-inflammatory pathway. nih.gov However, in contrast to NF-κB activity, the suppression of proliferation of various tumor cell lines by curcumin, this compound, and bisthis compound has been found to be comparable, indicating that the methoxy groups play a minimum role in these growth-modulatory effects. nih.gov Studies on p300-histone acetyltransferase (HAT) inhibitory activity and the suppression of cardiomyocyte hypertrophy also suggest that the methoxy groups at the 3-position of the phenol (B47542) rings are not involved in these specific inhibitory effects. nih.gov

Role of Phenolic and Enolic Hydroxyl Groups